molecular formula C23H24N2O4S B2689064 2-ethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide CAS No. 941971-90-0

2-ethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide

Cat. No.: B2689064
CAS No.: 941971-90-0
M. Wt: 424.52
InChI Key: ADAGQDWCZAHVNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide is a synthetic small molecule compound featuring a naphthamide scaffold linked to a sulfonylated tetrahydroquinoline moiety, designed for investigative chemistry and pharmacological research. This molecular architecture shares features with compounds investigated as kinase inhibitors, suggesting potential utility in studying intracellular signaling pathways relevant to oncology and cell biology . The structural hybrid of naphthalene and quinoline systems presents researchers with a specialized chemical tool for probing enzyme function and cellular mechanism. Research Applications and Molecular Mechanisms Preliminary investigation of structurally analogous compounds indicates potential research applications in studying protein kinase inhibition, particularly against targets involved in tumor progression . Similar naphthoquinone derivatives have demonstrated cytotoxic activity against oral squamous cell carcinoma models (SCC-4, SCC-9, and SCC-25) through induction of apoptosis accompanied by autophagy and inhibition of cell migration . The 1-naphthamide core structure present in this compound class has been associated with interference key tumor progression enzymes, including RSK2 and topoisomerases IIα/IIβ, suggesting potential mechanistic pathways for research exploration . The ethoxy substituent may influence bioavailability and binding interactions, while the methylsulfonyl group could enhance membrane permeability and target engagement. Pharmacological Research Value This compound represents a chemically specialized tool for investigating novel therapeutic strategies, particularly in oncology research where naphthalene-based compounds have shown promising cytotoxic selectivity indices (SI > 2) across multiple cancer models including colorectal (HCT-116), liver (HepG2), and melanoma (B16-F10) . Compounds with similar architectural features have demonstrated favorable in silico predicted human oral bioavailability and potential to inhibit P-glycoprotein (Pg-P), suggesting utility in multidrug resistance studies . Researchers may employ this chemical probe to explore endoplasmic reticulum stress responses, DNA damage mechanisms through reactive oxygen species (ROS) production, and suppression of pro-inflammatory cytokine expression in experimental systems. Handling and Quality Information this compound is provided as a high-purity synthetic compound for research applications only. This product is intended solely for laboratory investigation by qualified professionals and is not for diagnostic or therapeutic use. Researchers should implement appropriate safety precautions including personal protective equipment and proper ventilation when handling this material. In vivo studies of structurally related compounds have shown no morbidity or mortality in acute toxicity tests at concentrations nearly 20-fold above IC50 values, with minimal membrane rupture observed (<2%) in cytotoxicity assays .

Properties

IUPAC Name

2-ethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-3-29-21-13-10-16-7-4-5-9-19(16)22(21)23(26)24-18-11-12-20-17(15-18)8-6-14-25(20)30(2,27)28/h4-5,7,9-13,15H,3,6,8,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAGQDWCZAHVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC4=C(C=C3)N(CCC4)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-ethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide is a derivative of tetrahydroquinoline and naphthamide, which have been explored for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H20N2O3S\text{C}_{16}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

This compound features a naphthalene ring fused with a tetrahydroquinoline moiety, with an ethoxy and a methylsulfonyl group contributing to its biological activity.

Antimicrobial Properties

Research has indicated that derivatives of tetrahydroquinoline exhibit antimicrobial activity against both gram-positive and gram-negative bacteria. Specific studies have demonstrated that compounds similar to this compound can inhibit bacterial growth through mechanisms that do not involve membrane disruption but rather target specific enzymes involved in bacterial cell wall synthesis .

Anticancer Activity

Tetrahydroquinoline derivatives have shown promise in cancer therapy. For instance, compounds like KS119 have demonstrated selective cytotoxicity towards hypoxic tumor cells. In vitro studies revealed that these compounds could significantly reduce the viability of cancer cells under hypoxic conditions without affecting normal cells . This selectivity is crucial for developing targeted cancer therapies that minimize damage to healthy tissues.

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as MurD involved in bacterial cell wall synthesis .
  • DNA Crosslinking : Some tetrahydroquinoline derivatives can crosslink DNA, leading to apoptosis in cancer cells. This mechanism is particularly effective in hypoxic environments where tumor cells are more vulnerable .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial potential of BSTHQ derivatives (related compounds), it was found that these compounds exhibited significant activity against resistant strains of Staphylococcus aureus and Escherichia coli. The study utilized liposome assays to evaluate membrane interactions and found no significant disruption, suggesting a non-surfactant mode of action .

Study 2: Cancer Cell Selectivity

A preclinical evaluation of KS119 demonstrated its efficacy in selectively killing EMT6 mouse mammary carcinoma cells under hypoxic conditions. The study reported a five-log kill at concentrations as low as 50 μM without discernible toxicity in aerobic conditions . This highlights the potential application of similar compounds in treating solid tumors.

Data Summary Table

Compound NameActivity TypeTarget Organism/Cell TypeMechanismReference
KS119AnticancerEMT6 mouse mammary carcinomaDNA crosslinking
BSTHQAntimicrobialStaphylococcus aureus, E. coliEnzyme inhibition
2-Ethoxy...Potentially AnticancerHypoxic tumor cellsSelective cytotoxicity

Scientific Research Applications

Research indicates that this compound exhibits promising biological activities, particularly as an anticancer agent and a modulator of neurotransmitter systems.

Anticancer Properties

Several studies have explored the anticancer effects of tetrahydroquinoline derivatives. The compound has been shown to induce apoptosis in various cancer cell lines through mechanisms such as:

  • DNA crosslinking: The compound may form covalent bonds with DNA, leading to cell death.
  • Inhibition of specific pathways: Research has indicated that it can inhibit pathways associated with cancer cell proliferation and survival, such as NF-kB and HDAC pathways .

Case Study:
A notable study evaluated the efficacy of tetrahydroquinoline derivatives in targeting hypoxic tumor cells. The compound demonstrated selective activation in low oxygen environments, enhancing its potential as a targeted therapy for solid tumors .

Neuropharmacological Applications

The tetrahydroquinoline structure is known for its interaction with neurotransmitter receptors. This compound may function as a modulator for:

  • Dopamine receptors: Potential implications for treating disorders such as schizophrenia and Parkinson's disease.
  • Serotonin receptors: Possible applications in mood disorders and anxiety management.

Comparison with Similar Compounds

Comparative Data Table

Compound Core Structure Key Substituents Synthesis Method Key Spectral Features Biological/Functional Role Reference
2-ethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide Naphthamide + tetrahydroquinoline Ethoxy (naphthamide), methylsulfonyl (quinoline) Likely amide coupling IR: S=O stretches (~1350–1150 cm⁻¹); NMR: Methylsulfonyl protons (δ ~3.0–3.5 ppm) Hypothesized enzyme inhibition N/A
2-(4-((Naphthalen-1-yloxy)methyl)-1H-triazol-1-yl)-N-phenylacetamide (6a) Triazole + naphthalene Phenylacetamide, naphthyloxy Cu-catalyzed cycloaddition IR: C=O ~1671 cm⁻¹; NMR: Triazole proton (δ ~8.3–8.4 ppm) Not reported
N-(1-(Piperidin-4-yl)-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (70) Tetrahydroquinoline + thiophene Thiophene carboximidamide, piperidinyl Amide coupling, HCl salt formation MS: [M+H]+ ~400–450; HPLC purity >95% NOS inhibition
CTDB Tetrahydroquinoline + diazenyl Cyanoethyl, benzonitrile Diazotization and coupling SFG/DFG spectroscopy for Au adsorption Electrochemical deposition

Key Findings and Insights

  • Structural Flexibility: The tetrahydroquinoline scaffold accommodates diverse substituents (e.g., methylsulfonyl, piperidinyl), enabling tailored physicochemical and biological properties.
  • Synthetic Strategies : Cu-catalyzed cycloadditions () and amide couplings () are prevalent for similar compounds, suggesting modular synthesis for the target.
  • Functional Group Impact : The methylsulfonyl group in the target compound may enhance metabolic stability compared to analogues with amine or nitrile groups.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-ethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a 1,3-dipolar cycloaddition reaction, as demonstrated in analogous naphthamide derivatives (e.g., substituted triazole-acetamides). Key steps include:

  • Reactant Preparation : Use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) with substituted azides and alkynes .
  • Solvent System : A 3:1 tert-butanol-water mixture optimizes reaction efficiency and minimizes side products .
  • Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (8:2) as the mobile phase ensures real-time progress tracking .
    • Optimization : Adjust stoichiometry (e.g., 10 mol% Cu(OAc)₂) and reaction time (6–8 hours at room temperature) to balance yield and purity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • IR Spectroscopy : Confirm functional groups via characteristic peaks (e.g., C=O at ~1670 cm⁻¹, sulfonyl S=O at ~1300 cm⁻¹) .
  • NMR Analysis :
  • ¹H NMR : Identify aromatic protons (δ 7.2–8.4 ppm), methylsulfonyl protons (δ ~3.0 ppm), and ethoxy groups (δ ~1.4 ppm for CH₃ and ~4.0 ppm for OCH₂) .
  • ¹³C NMR : Assign quaternary carbons (e.g., carbonyl at ~165 ppm, sulfonyl at ~50 ppm) .
  • HRMS : Validate molecular formula with <2 ppm mass error (e.g., [M + H]⁺ calculated vs. observed) .

Advanced Research Questions

Q. What computational strategies can predict reactivity or regioselectivity in derivatives of this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify regioselectivity in cycloaddition reactions (e.g., Huisgen 1,3-dipolar reactions) .
  • Reaction Path Search : Employ algorithms like the artificial force-induced reaction (AFIR) method to simulate reaction pathways and optimize substituent effects .
  • Data Integration : Combine computational results with experimental data (e.g., TLC, NMR) to refine predictive models .

Q. How can contradictory spectral or reactivity data be resolved in studies of this compound?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference NMR shifts with structurally similar compounds (e.g., nitro-substituted analogs show downfield shifts due to electron-withdrawing effects) .
  • Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled reagents to resolve overlapping signals in crowded spectral regions .
  • Kinetic Studies : Perform time-resolved experiments to distinguish primary products from side reactions (e.g., monitoring by in-situ IR) .

Q. What analytical methods are recommended for assessing purity and stability under varying storage conditions?

  • Methodological Answer :

  • HPLC-UV/HRMS : Quantify impurities (e.g., degradation products) using reverse-phase C18 columns and gradient elution .
  • Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to predict shelf-life .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures and hygroscopicity .

Q. How can process parameters (e.g., solvent, catalyst loading) be optimized for scalable synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., solvent polarity vs. catalyst type) .
  • Green Chemistry Metrics : Prioritize water-tolerant solvents (e.g., tert-butanol/water) and recyclable catalysts (e.g., Cu nanoparticles) .
  • Continuous Flow Systems : Implement microreactors to enhance mixing and reduce reaction time .

Q. What role does the methylsulfonyl group play in the compound’s bioactivity or reactivity?

  • Methodological Answer :

  • Electrophilicity Enhancement : The sulfonyl group increases electrophilic character at the adjacent nitrogen, facilitating nucleophilic attacks (e.g., in enzyme inhibition) .
  • Conformational Rigidity : X-ray crystallography or molecular dynamics simulations can reveal steric effects imposed by the sulfonyl moiety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.